![molecular formula C24H27N3O4S2 B2835453 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 899734-91-9](/img/structure/B2835453.png)
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
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Description
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications
- Enhancement of Enzyme Activity : In certain cases, CPME significantly enhances enzyme activity compared to other solvents. For instance, when using racemic 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) and vinyl butyrate as substrates, enzyme activities in CPME were greatly enhanced (up to 1.6–9.8-fold) while maintaining comparable enantioselectivities .
Antitubercular Activity
Although not widely explored, derivatives of this compound have been evaluated for their potential antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited interesting biological potential against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG) in vitro .
Glycerol Acetalization
The compound has been involved in glycerol acetalization reactions. When aldehydes react with glycerol under azeotropic removal of water in CPME, different catalysts exhibit varying reactivity. For example, benzaldehyde’s reactivity does not correlate with the acid catalysts’ pKa in water, suggesting unique behavior in CPME .
Solvent Effects in Organic Synthesis
CPME, as a solvent, has been studied for its effects on various organic reactions. Researchers have explored its role in controlling enzyme selectivity and reaction rates, making it relevant for synthetic chemistry and biocatalysis .
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-22(17-8-12-20(31-3)13-9-17)25-24(32-16)26-23(28)18-10-14-21(15-11-18)33(29,30)27(2)19-6-4-5-7-19/h8-15,19H,4-7H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXXLRLZKCVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide |
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